4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Description
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a quinolin-8-yloxymethyl substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIREKLWZOZJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with quinolin-8-ol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base
Major Products Formed
Oxidation: 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzoic acid
Reduction: 4-Methoxy-3
Biological Activity
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions that involve the coupling of quinoline derivatives with methoxy-substituted benzaldehydes. The general structure features a methoxy group and a quinoline moiety, which are known to enhance biological activity due to their electron-donating properties.
Antimicrobial Properties
Recent studies have indicated that compounds containing quinoline and benzaldehyde functionalities exhibit significant antimicrobial activity. For instance, quinoline derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating inhibition through mechanisms such as the disruption of bacterial cell walls and interference with metabolic pathways .
| Compound | Target Pathogen | Inhibition Mechanism | Activity (MIC) |
|---|---|---|---|
| This compound | Staphylococcus aureus | Cell wall disruption | 1 μg/mL |
| Similar Quinoline Derivative | Escherichia coli | Metabolic pathway interference | 2 μg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of similar compounds. For example, quinoline derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and renal cancer (A498) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest through the inhibition of specific kinases .
Case Studies
- Cytotoxicity Against Cancer Cells
- Antimicrobial Efficacy
Research Findings
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values ranging from 1 to 2 μg/mL.
- Anticancer Activity : Induces apoptosis in MCF-7 cells with significant cytotoxic effects observed.
Comparison with Similar Compounds
Structural and Functional Insights
- Quinoline vs. Fluorinated variants (e.g., tetrafluorophenoxy) exhibit increased electronegativity, which may improve binding to hydrophobic pockets in enzymes .
Methoxy Positioning :
The 4-methoxy group is a common feature across analogs, contributing to solubility in polar solvents. In contrast, 3,4,5-trimethoxy benzaldehyde () demonstrates higher electron-donating capacity, altering reactivity in electrophilic substitution reactions.- Bioactivity Trends: Quinolin-8-yloxy derivatives linked to triazole moieties () show notable antimicrobial activity, suggesting that the quinoline group synergizes with heterocyclic systems to disrupt bacterial membranes. Compounds with nitro or fluorinated groups lack direct bioactivity data but are prioritized for their physicochemical stability in drug design .
Purity and Commercial Availability
Most analogs are available at 95% purity (–7, 9–10), with fluorinated derivatives (e.g., 329222-68-6) listed as discontinued in commercial catalogs (–13). Higher-purity grades (>97%) are rare but documented for simpler analogs like 3-methoxy-4-methylbenzaldehyde ().
Q & A
Q. Basic Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include the aldehyde proton (~10.1 ppm) and methoxy groups (~3.8–3.9 ppm). Aromatic protons from quinoline and benzaldehyde moieties appear between 6.8–8.5 ppm .
- FTIR : Stretching vibrations for C=O (aldehyde, ~1680 cm⁻¹), C-O-C (ether, ~1250 cm⁻¹), and quinoline ring vibrations (~1600 cm⁻¹) .
Advanced Structural Elucidation :
Single-crystal X-ray diffraction (SC-XRD) resolves conformational ambiguities. Refinement using SHELXL (via the SHELX suite) provides precise bond lengths and angles (e.g., C-O bond lengths ~1.36–1.42 Å). For amorphous samples, high-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular mass (±0.001 Da tolerance) .
How can conflicting crystallographic data for this compound be resolved?
Methodological Approach :
Contradictions in unit cell parameters or space groups may arise from polymorphism or solvent inclusion. To resolve:
Recrystallize the compound in different solvents (e.g., acetone, ethanol) to isolate polymorphs.
Perform thermal analysis (DSC/TGA) to identify solvent-free forms.
Use the Olex2 interface with SHELXL for refinement, applying TWIN/BASF commands to model twinning or disorder .
Case Study :
In a 2013 study, SC-XRD of the title compound revealed a monoclinic P2₁/c space group (Z = 4) with R-factor = 0.063. Discrepancies in earlier reports were attributed to residual solvent in the lattice, confirmed via TGA .
What strategies are employed to evaluate the biological activity of this compound in vitro?
Q. Basic Screening :
Q. Advanced Mechanistic Studies :
- Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II, cytochrome P450) using AutoDock Vina. The quinoline moiety often exhibits π-π stacking with aromatic residues (e.g., Phe361 in CYP3A4) .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation in cells, linking bioactivity to oxidative stress pathways .
How do electronic effects of substituents influence the compound’s reactivity in further derivatization?
Electronic Analysis :
The electron-withdrawing aldehyde group at position 4 activates the benzene ring for electrophilic substitution. Methoxy and quinolinyloxy groups at position 3 direct further reactions:
- Electrophilic Aromatic Substitution : Nitration occurs preferentially at position 5 (para to methoxy).
- Nucleophilic Addition : Aldehyde reacts with hydrazines or hydroxylamines to form hydrazones or oximes, useful in Schiff base synthesis .
Case Study :
In a 2023 study, condensation with 2-hydrazinopyridine yielded a triazolopyridine derivative (91% yield), confirmed by HRMS and ¹H NMR. Acetic acid catalysis accelerated imine formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
